molecular formula C12H13N3O2 B3045032 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid CAS No. 1015846-04-4

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid

Cat. No. B3045032
CAS RN: 1015846-04-4
M. Wt: 231.25 g/mol
InChI Key: PJFLKWSUDICIDO-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid, also known as ADMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms of action may contribute to the anti-inflammatory, antioxidant, and anticancer properties of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid.
Biochemical and Physiological Effects:
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental setups. In addition, the mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid. One area of research is the development of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid, which could lead to the development of more targeted therapies. Additionally, the synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid analogs could lead to the development of compounds with improved solubility and potency. Overall, the study of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has the potential to contribute to the development of new therapies for a variety of diseases.

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has been studied in vitro and in vivo for its potential use in treating various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFLKWSUDICIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651087
Record name 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015846-04-4
Record name 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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